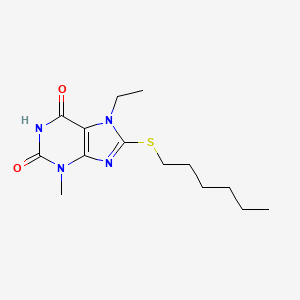

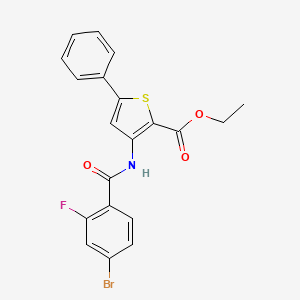

![molecular formula C23H30N2O3 B2819542 4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide CAS No. 954047-82-6](/img/structure/B2819542.png)

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of benzamide derivatives, which would include 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is reported to be green, rapid, mild, and highly efficient .Chemical Reactions Analysis

The chemical reactions involving benzamides, such as 4-ethoxy-N-(4-(2-phenylmorpholino)butyl)benzamide, can include free radical bromination, nucleophilic substitution, and oxidation . These reactions occur at the benzylic position .科学的研究の応用

Stereoselective Synthesis

One study by Ishibashi et al. (1999) focuses on the stereoselective radical cascade approach to synthesize benzo[a]quinolizidines, demonstrating the potential of specific ethoxy-carbonyl substituted compounds in facilitating complex cyclization reactions for synthesizing stereochemically rich structures Ishibashi et al., 1999.

Novel Synthetic Pathways

Ikemoto et al. (2005) developed a practical synthesis method for an orally active CCR5 antagonist, showcasing the utility of ethoxy and butoxy substitutions in creating potent pharmaceutical agents Ikemoto et al., 2005.

Modification of Organic Molecules

A study by Mlostoń et al. (2005) on the sulfur addition to aldimines highlights the chemical versatility of benzamide derivatives, suggesting potential applications in the modification of organic molecules to produce thiobenzamides Mlostoń et al., 2005.

Organogels and Aggregates

Research by Wu et al. (2011) into organogels based on amphiphilic perylenetetracarboxylic diimides, including derivatives with ethoxy groups, reveals the potential of such compounds in forming novel materials with specific aggregate properties Wu et al., 2011.

Pyridone Derivatives Synthesis

The work of Chiba and Takahashi (1985) on the synthesis of pyridone derivatives using 4-ethoxymethylene-2-phenyl-5-oxazolone provides insights into the synthesis of heterocyclic compounds and their potential applications Chiba & Takahashi, 1985.

将来の方向性

作用機序

Target of Action

It is known that morpholine derivatives, which this compound is a part of, have a wide variety of pharmacological activities .

Mode of Action

Biochemical Pathways

Morpholine derivatives are known to have a broad impact on various biochemical pathways .

Result of Action

Morpholine derivatives are known to have a wide range of effects at the molecular and cellular levels .

特性

IUPAC Name |

4-ethoxy-N-[4-(2-phenylmorpholin-4-yl)butyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30N2O3/c1-2-27-21-12-10-20(11-13-21)23(26)24-14-6-7-15-25-16-17-28-22(18-25)19-8-4-3-5-9-19/h3-5,8-13,22H,2,6-7,14-18H2,1H3,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XVMMSCZJUYJKOG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C(=O)NCCCCN2CCOC(C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

382.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![6,6A,7,8,9,9A-Hexahydro-5H-6,9-methanocyclopenta[C][1,8]naphthyridine](/img/structure/B2819463.png)

![2-[4-[6-(3,5-Dimethylpyrazol-1-yl)-2-methylpyrimidin-4-yl]piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2819465.png)

![2-chloro-N-[(3-sulfamoylphenyl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2819466.png)

![6-(3,5-dimethyl-1H-pyrazol-1-yl)-2-[1-(4-methoxypyrimidin-2-yl)piperidin-4-yl]-2,3-dihydropyridazin-3-one](/img/structure/B2819470.png)

![N-(6-nitrobenzo[d]thiazol-2-yl)-2-(p-tolylthio)acetamide](/img/structure/B2819475.png)